molecular formula C8H7Cl2NO B13150470 (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine

(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Katalognummer: B13150470
Molekulargewicht: 204.05 g/mol
InChI-Schlüssel: OKEOLIUJGZJCIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions of the benzofuran ring and an amine group at the 3 position. The ® configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine atoms at the 5 and 7 positions of the benzofuran ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Reduction: Reduction of the benzofuran ring to form the dihydrobenzofuran derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Amination: Introduction of the amine group at the 3 position through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of ®-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can further reduce the dihydrobenzofuran ring to form fully saturated benzofuran derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of fully saturated benzofuran derivatives

    Substitution: Formation of substituted benzofuran derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

®-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dichloro-2,3-dihydrobenzofuran-3-amine: The non-enantiomeric form of the compound.

    5,7-Dichlorobenzofuran: Lacks the amine group at the 3 position.

    2,3-Dihydrobenzofuran-3-amine: Lacks the chlorine atoms at the 5 and 7 positions.

Uniqueness

®-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine is unique due to its specific ® configuration, which can result in different biological activities and properties compared to its non-enantiomeric form and other similar compounds

Eigenschaften

Molekularformel

C8H7Cl2NO

Molekulargewicht

204.05 g/mol

IUPAC-Name

5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2

InChI-Schlüssel

OKEOLIUJGZJCIX-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.